molecular formula C16H21NO3 B5842315 3-[(2,5-Dimethoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

3-[(2,5-Dimethoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B5842315
M. Wt: 275.34 g/mol
InChI Key: OKWGRQRJVQWBLC-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group attached to an amino group and a dimethylcyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves a multi-step process. One common method starts with the reaction of 2,5-dimethoxyaniline with a suitable cyclohexenone derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with catalysts like sodium hydroxide or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Reduced amine, alcohol derivatives.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

3-[(2,5-Dimethoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

Properties

IUPAC Name

3-(2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2)9-11(7-12(18)10-16)17-14-8-13(19-3)5-6-15(14)20-4/h5-8,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWGRQRJVQWBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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